molecular formula C7H6INO2 B1630094 5-Iodo-2-methylpyridine-3-carboxylic acid CAS No. 1092286-33-3

5-Iodo-2-methylpyridine-3-carboxylic acid

Cat. No. B1630094
M. Wt: 263.03 g/mol
InChI Key: JGYRUHKDHNZTPA-UHFFFAOYSA-N
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Description

5-Iodo-2-methylpyridine-3-carboxylic acid, also known as 5-Iodo-2-methylnicotinic acid, is a chemical compound with the empirical formula C7H6INO2 . It has a molecular weight of 263.03 .


Molecular Structure Analysis

The molecular structure of 5-Iodo-2-methylpyridine-3-carboxylic acid consists of a pyridine ring with an iodine atom and a methyl group attached to the second carbon atom and a carboxylic acid group attached to the third carbon atom .


Physical And Chemical Properties Analysis

5-Iodo-2-methylpyridine-3-carboxylic acid is a powder with a melting point between 255-261 °C .

Scientific Research Applications

Heavy Atom Introduction in Proteins

Methyl 5-iodopyridine-2-carboximidate, a compound closely related to 5-Iodo-2-methylpyridine-3-carboxylic acid, has been synthesized and utilized to introduce heavy atoms into specific sites in proteins. This modification is achieved under mild conditions, resulting in N-monosubstituted amidines. The method allows for the determination of the extent of reaction with protein amino groups via difference spectroscopy and can assist in mapping the modification sites within the protein's primary structure (Riley & Perham, 1973).

Catalytic Aminocarbonylation

A study explored the palladium-catalyzed aminocarbonylation of nitrogen-containing iodo-heteroaromatics, including compounds structurally similar to 5-Iodo-2-methylpyridine-3-carboxylic acid. This process enables the synthesis of N-substituted nicotinamides and 3-pyridyl-glyoxylamides, which are of potential biological importance. Such reactions facilitate the production of complex molecules through simple and double carbon monoxide insertions (Takács, Jakab, Petz, & Kollár, 2007).

Chiral Building Block Synthesis

The compound 2,6-diallylpiperidine 1-carboxylic acid methyl ester has been examined as a chiral building block for piperidine-related alkaloids, utilizing a methodology that might be adapted for derivatives of 5-Iodo-2-methylpyridine-3-carboxylic acid. This approach includes desymmetrization through intramolecular iodocarbamation, highlighting the utility of iodinated intermediates in synthesizing biologically relevant structures (Takahata, Ouchi, Ichinose, & Nemoto, 2002).

Ligand Synthesis for Lanthanide Complexation

5′-Methyl-2,2′-bipyridine-6-carboxylic acid and its derivatives have been synthesized for the complexation of lanthanide(III) cations. Such ligands are well-suited for creating complexes with diverse industrial and research applications, demonstrating the versatility of pyridine carboxylic acids in coordination chemistry (Charbonnière, Weibel, & Ziessel, 2001).

Electrocatalytic Carboxylation

The electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in ionic liquid to produce 6-aminonicotinic acid was investigated, showcasing a novel approach to functionalizing pyridine derivatives. This method avoids the use of volatile and toxic solvents and highlights a sustainable pathway for synthesizing carboxylic acids from simpler pyridine compounds (Feng, Huang, Liu, & Wang, 2010).

Safety And Hazards

This compound is classified as an eye irritant, skin irritant, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-iodo-2-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO2/c1-4-6(7(10)11)2-5(8)3-9-4/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGYRUHKDHNZTPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60627797
Record name 5-Iodo-2-methylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodo-2-methylpyridine-3-carboxylic acid

CAS RN

1092286-33-3
Record name 5-Iodo-2-methylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1092286-33-3
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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